Bis(benzotriazol-1-yl)methanone
Overview
Description
Bis(benzotriazol-1-yl)methanone is a compound that features two benzotriazole groups attached to a central carbonyl group. This compound is part of a broader class of benzotriazole derivatives, which are known for their versatile reactivity and utility in various chemical processes. The benzotriazole moiety is recognized for its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor .
Mechanism of Action
Target of Action
Bis(benzotriazol-1-yl)methanone is a synthetic compound that has been used in the construction of pharmacologically important heterocyclic skeletons
Mode of Action
The compound is known to interact with its targets through a variety of reactions, activating them towards numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence .
Biochemical Pathways
this compound is involved in the synthesis of diverse pharmacologically important heterocyclic skeletons . It is used in benzotriazole methodology, a versatile and successful synthesis protocol . The compound can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations .
Pharmacokinetics
Its stability during reactions suggests it may have suitable pharmacokinetic properties for drug development .
Result of Action
The result of the action of this compound is the formation of diverse pharmacologically important heterocyclic skeletons . These skeletons are the basis of many pharmacologically active agents .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reactants and the conditions under which the reactions take place . For example, it has been used as a reactant in the presence of CoCl2 as a catalyst under neat conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(benzotriazol-1-yl)methanone can be synthesized through the reaction of benzotriazole with phosgene or its derivatives. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the benzotriazole, followed by the addition of phosgene to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(benzotriazol-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Substituted benzotriazole derivatives.
Reduction: Bis(benzotriazol-1-yl)methanol.
Oxidation: Oxidized benzotriazole derivatives.
Scientific Research Applications
Bis(benzotriazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Comparison with Similar Compounds
- Bis(benzotriazol-1-yl)methanethione
- Di(benzotriazol-1-yl)methanimine
- N,N-Dimethylaminobenzotriazol-1-ylmethyleniminium chloride
Comparison: Bis(benzotriazol-1-yl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to its analogs For instance, bis(benzotriazol-1-yl)methanethione contains a thiocarbonyl group, leading to different chemical behavior and applicationsN,N-Dimethylaminobenzotriazol-1-ylmethyleniminium chloride is a cationic derivative with unique electronic properties .
Properties
IUPAC Name |
bis(benzotriazol-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBIPTYOWWVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)N3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402509 | |
Record name | Bis(1H-benzotriazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68985-05-7 | |
Record name | Bis(1H-benzotriazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.